molecular formula C11H19N5O3 B11062226 N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11062226
M. Wt: 269.30 g/mol
InChI Key: CJEVMVHJGDEOEF-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic compound that belongs to the class of acetamides It features a pyrazole ring substituted with a nitro group and an acetamide moiety linked to a diethylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide intermediate.

    Substitution with Diethylaminoethyl Group: Finally, the acetamide intermediate is reacted with diethylamine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: N-[2-(diethylamino)ethyl]-2-(4-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.

    Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the diethylaminoethyl chain differentiates it from other acetamide derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations.

Properties

Molecular Formula

C11H19N5O3

Molecular Weight

269.30 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C11H19N5O3/c1-3-14(4-2)6-5-12-11(17)9-15-8-10(7-13-15)16(18)19/h7-8H,3-6,9H2,1-2H3,(H,12,17)

InChI Key

CJEVMVHJGDEOEF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CN1C=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

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